molecular formula C9H9Cl2N3 B3319186 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine CAS No. 108130-18-3

2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine

Cat. No. B3319186
CAS RN: 108130-18-3
M. Wt: 230.09 g/mol
InChI Key: MVPYYEUXRDFJQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine is based on the benzimidazole core structure, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings. The compound also contains two chlorine atoms and an ethylamine group attached to the benzimidazole ring.

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including 5,6-dichloro-benzimidazole, have been studied for their potential anticancer properties . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Antiviral and Anti-HIV Applications

Benzimidazole compounds have shown promising antiviral and anti-HIV properties . For example, substituted benzimidazoles with nanomolar activity against respiratory syncytial virus have been reported .

Anthelmintic and Antiprotozoal Applications

Benzimidazoles have been used as anthelmintic (anti-worm) and antiprotozoal agents . They have been screened for various biological activities, including these.

Antihypertensive Applications

Benzimidazoles have also been studied for their potential antihypertensive (blood pressure-lowering) effects .

Anti-inflammatory and Analgesic Applications

Benzimidazoles have shown anti-inflammatory and analgesic (pain-relieving) properties . This makes them potentially useful in the treatment of conditions involving inflammation and pain.

Urease Inhibitory Applications

A new series of 5,6-dichloro-benzimidazoles containing thiophene ring derivatives of thiosemicarbazides and triazoles were designed, synthesized, and characterized. These compounds showed urease inhibitory activity with IC50 values between 1.52 and 0.07 µM .

Hormone Antagonist Applications

Benzimidazole derivatives have been found to act as hormone antagonists . This means they can block the action of hormones, potentially making them useful in treating hormone-related conditions.

Antidiabetic Applications

Benzimidazoles have also been studied for their potential antidiabetic effects . This could make them useful in the treatment of diabetes.

Mechanism of Action

While the specific mechanism of action for 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine is not provided in the search results, benzimidazole compounds are known to bind to a variety of therapeutic targets due to their structural features and electron-rich environment . They exhibit a broad spectrum of bioactivities .

Future Directions

Benzimidazole compounds, such as 2-(5,6-Dichloro-1H-benzoimidazol-2-YL)ethylamine, are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYYEUXRDFJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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